2-Amino-3-phenylbutanoic acid hydrochloride
Overview
Description
2-Amino-3-phenylbutanoic acid hydrochloride is a chemical compound with the molecular formula C10H13NO2·HCl. It is a derivative of 2-amino-3-phenylbutanoic acid, where the hydrochloride salt form enhances its solubility in water. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Mechanism of Action
Target of Action
The primary target of 2-Amino-3-phenylbutanoic acid hydrochloride, also known as Phenibut, is the GABA (gamma-aminobutyric acid) receptor in the central nervous system . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system .
Mode of Action
This compound acts as a GABA B receptor agonist . Similar to baclofen and γ-hydroxybutyrate (GHB), it binds to the GABA B receptors, leading to increased inhibitory neurotransmission . At low concentrations, it mildly increases the concentration of dopamine in the brain, providing stimulatory effects in addition to the anxiolysis .
Biochemical Pathways
The action of this compound on GABA B receptors affects several biochemical pathways. The activation of these receptors leads to the opening of potassium channels and the closing of calcium channels. This results in hyperpolarization of the neuron and inhibition of neurotransmitter release .
Pharmacokinetics
This compound is well-absorbed in the body with a bioavailability of over 63% for a 250 mg dose . It distributes widely throughout the body and across the blood-brain barrier . The compound has a minimal metabolism in the liver and an elimination half-life of 5.3 hours for a 250 mg dose . About 63% of the compound is excreted unchanged in the urine .
Result of Action
The molecular and cellular effects of this compound’s action include decreased neuronal excitability and reduced neurotransmitter release. This leads to its central nervous system depressant and anxiolytic effects . Overdose of the compound can produce marked central nervous system depression including unconsciousness .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its absorption and distribution in the body. It has been reported that the compound has a solubility of 25mg/mL in DMF, 20mg/mL in DMSO, 14mg/mL in ethanol, and 10mg/mL in PBS (pH 7.2) . These factors can potentially impact the pharmacokinetics and pharmacodynamics of the compound.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Amino-3-phenylbutanoic acid hydrochloride are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may vary depending on the specific biochemical context .
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. This could be due to the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have observed threshold effects, as well as potential toxic or adverse effects at high doses .
Metabolic Pathways
This compound may be involved in various metabolic pathways. It could interact with certain enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that may involve various transporters or binding proteins. The compound’s localization or accumulation may be influenced by these interactions .
Subcellular Localization
The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-phenylbutanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-amino-3-phenylbutanoic acid.
Hydrochloride Formation: The free base form of 2-amino-3-phenylbutanoic acid is then reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters such as temperature, pressure, and concentration.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-phenylbutanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include ketones, carboxylic acids, amine derivatives, and substituted phenylbutanoic acids.
Scientific Research Applications
2-Amino-3-phenylbutanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of various complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as a neurotransmitter analog.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
Baclofen: Another GABA receptor agonist used to treat muscle spasticity.
γ-Hydroxybutyrate (GHB): A compound with similar GABAergic activity.
Uniqueness: this compound is unique due to its specific structural features and its ability to act on both GABA and dopamine pathways, providing a combination of anxiolytic and stimulatory effects.
Properties
IUPAC Name |
2-amino-3-phenylbutanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-7(9(11)10(12)13)8-5-3-2-4-6-8;/h2-7,9H,11H2,1H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKWQBMDOXGYAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901001690 | |
Record name | beta-Methylphenylalanine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901001690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80997-87-1 | |
Record name | Phenylalanine, β-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80997-87-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-Methyl-3-phenyl-DL-alanine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080997871 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-Methylphenylalanine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901001690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | β-methyl-3-phenyl-DL-alanine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.384 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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